molecular formula C12H19NO2 B13069003 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol

3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol

Cat. No.: B13069003
M. Wt: 209.28 g/mol
InChI Key: GQKKDLWIBVMUPL-UHFFFAOYSA-N
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Description

3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol is a chemical compound with the molecular formula C12H19NO2 It is characterized by the presence of a phenol group, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol typically involves the reaction of 3-hydroxybenzaldehyde with 5-hydroxypentan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, advanced purification techniques, such as chromatography, may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-{[(5-oxopentan-2-yl)amino]methyl}phenol.

    Reduction: Formation of 3-{[(5-hydroxypentan-2-yl)amino]methyl}aniline.

    Substitution: Formation of various substituted phenols, depending on the reagent used.

Scientific Research Applications

3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, potentially inhibiting their activity. The amino group may interact with receptors or enzymes, altering their function. Additionally, the hydroxyl group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(5-Hydroxypentan-2-yl)amino]methyl}aniline
  • 3-{[(5-Hydroxypentan-2-yl)amino]methyl}benzene
  • 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

3-[(5-hydroxypentan-2-ylamino)methyl]phenol

InChI

InChI=1S/C12H19NO2/c1-10(4-3-7-14)13-9-11-5-2-6-12(15)8-11/h2,5-6,8,10,13-15H,3-4,7,9H2,1H3

InChI Key

GQKKDLWIBVMUPL-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NCC1=CC(=CC=C1)O

Origin of Product

United States

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